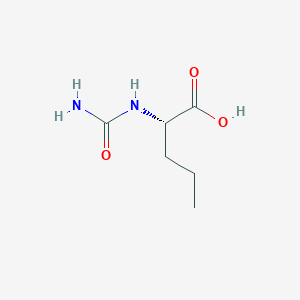
N-Carbamoyl-L-norvaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(carbamoylamino)pentanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of an amine group and a carboxylic acid group, making it a fundamental building block in the synthesis of proteins and peptides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(carbamoylamino)pentanoic acid can be achieved through several methods. One common approach involves the carboxylation of Grignard reagents. In this method, a Grignard reagent, such as an alkyl or aryl magnesium halide, reacts with carbon dioxide to form a carboxylate intermediate. This intermediate is then protonated to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of (2S)-2-(carbamoylamino)pentanoic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of flow microreactor systems has been explored to enhance the sustainability and versatility of the synthesis process .
化学反応の分析
Types of Reactions
(2S)-2-(carbamoylamino)pentanoic acid undergoes various chemical reactions characteristic of amino acids. These include:
Acylation: Reaction with acyl chlorides to form amides.
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Ninhydrin Reaction: Reaction with ninhydrin to produce a colored product, commonly used for detecting amino acids.
Common Reagents and Conditions
Acylation: Typically involves acyl chlorides and a base such as pyridine.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Ninhydrin Reaction: Utilizes ninhydrin reagent under mild heating conditions.
Major Products Formed
Amides: Formed from acylation reactions.
Esters: Formed from esterification reactions.
Colored Complexes: Formed from reactions with ninhydrin, useful for analytical purposes.
科学的研究の応用
(2S)-2-(carbamoylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of peptides and proteins.
Biology: Plays a role in metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of biodegradable polymers and other materials
作用機序
The mechanism of action of (2S)-2-(carbamoylamino)pentanoic acid involves its interaction with various molecular targets and pathways. As an amino acid, it can be incorporated into proteins, influencing their structure and function. It may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways .
類似化合物との比較
Similar Compounds
Pentanoic Acid: Shares the carboxylic acid group but lacks the amine group.
Ethanoic Acid: A simpler carboxylic acid with a shorter carbon chain.
Hexanoic Acid: Similar structure but with a longer carbon chain
Uniqueness
(2S)-2-(carbamoylamino)pentanoic acid is unique due to its dual functional groups (amine and carboxylic acid), which allow it to participate in a wide range of chemical reactions and biological processes. This dual functionality makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
211681-86-6 |
|---|---|
分子式 |
C6H12N2O3 |
分子量 |
160.17 g/mol |
IUPAC名 |
(2S)-2-(carbamoylamino)pentanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m0/s1 |
InChIキー |
GMSQPJHLLWRMCW-BYPYZUCNSA-N |
異性体SMILES |
CCC[C@@H](C(=O)O)NC(=O)N |
正規SMILES |
CCCC(C(=O)O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


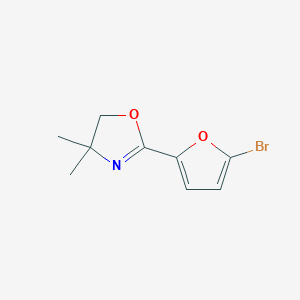
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14238202.png)
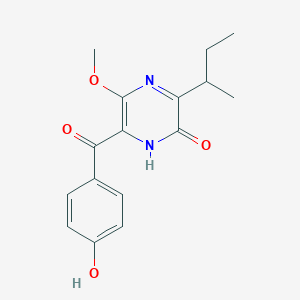
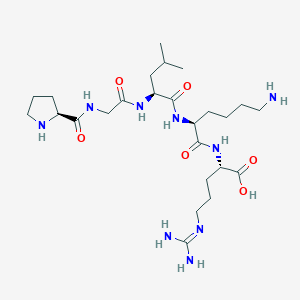

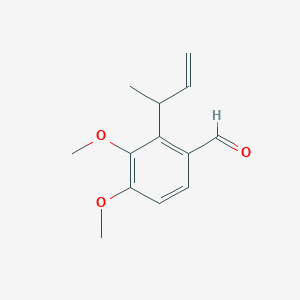
![tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane](/img/structure/B14238228.png)
![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)
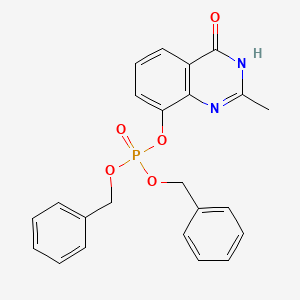

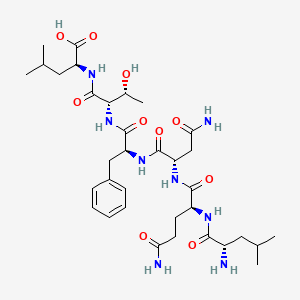
![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)
![N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide](/img/structure/B14238284.png)
